molecular formula C17H20FNO4S B2537755 N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1797027-19-0

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2537755
CAS No.: 1797027-19-0
M. Wt: 353.41
InChI Key: KFCSJJKJHHNONZ-UHFFFAOYSA-N
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Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methoxy-2-methyl group. The sulfonamide nitrogen is linked to a 2-(3-fluorophenyl)-2-methoxyethyl chain. The fluorine atom on the phenyl ring enhances electronegativity and may influence binding interactions, while the methoxyethyl moiety could improve solubility or metabolic stability.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-12-9-15(22-2)7-8-17(12)24(20,21)19-11-16(23-3)13-5-4-6-14(18)10-13/h4-10,16,19H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCSJJKJHHNONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl derivative and introduce the methoxyethyl group through nucleophilic substitution reactions. The final step often involves sulfonamide formation through the reaction of the intermediate with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamides or related derivatives from the provided evidence:

Compound Name / ID Key Substituents or Features Molecular Weight (g/mol) Potential Applications / Notes Evidence Source
Target Compound : N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide 3-Fluorophenyl, methoxyethyl, 4-methoxy-2-methylbenzenesulfonamide Not specified Hypothesized antimicrobial or enzyme inhibition N/A
N-(3-Chloro-2-methylphenyl)-4-(4-methoxybenzenesulfonamido)benzenesulfonamide 3-Chloro-2-methylphenyl, dual sulfonamide groups Not specified Structural complexity may enhance binding affinity
N-(2-Chloro-2-(3-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide 3-Methoxyphenyl, chloroethyl, 4-methylbenzenesulfonamide 339.84 Chlorine may increase lipophilicity vs. fluorine
N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide 3-Methoxybenzoyl, 2-methylbenzenesulfonamide Not specified Crystallographically characterized (R = 0.045)
Goxalapladib (CAS-412950-27-7) Trifluoromethyl, naphthyridine core 718.80 Atherosclerosis treatment (GlaxoSmithKline)
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate Formylphenyl, conjugated double bond Not specified Antimicrobial potential (crystal structure studied)

Key Observations:

Substituent Effects :

  • Fluorine vs. Chlorine : The target compound’s 3-fluorophenyl group (electron-withdrawing) may enhance metabolic stability compared to chlorine-containing analogs (e.g., ), which are more lipophilic but prone to dehalogenation .
  • Methoxy Positioning : The 4-methoxy group on the benzenesulfonamide core (target) contrasts with the 3-methoxybenzoyl group in . Methoxy groups generally improve solubility but may alter steric interactions in binding pockets.

Goxalapladib () exemplifies advanced therapeutic applications (atherosclerosis) through trifluoromethyl and heterocyclic motifs, highlighting how sulfonamide derivatives can be optimized for specific diseases.

Biological Relevance :

  • Sulfonamides in and demonstrate broad applications, from antimicrobials () to herbicides (). The target compound’s methoxyethyl chain may position it for central nervous system (CNS) penetration, unlike pesticide-focused derivatives with triazine or trifluoromethyl groups.

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H20FNO4S
  • Molecular Weight : 357.41 g/mol
  • CAS Number : 160911-11-5

This compound features a sulfonamide group, which is known for its biological significance, particularly in drug design.

2. Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general procedure includes:

  • Formation of the Sulfonamide : The sulfonamide is synthesized by reacting a suitable amine with a sulfonyl chloride.
  • Introduction of the Fluorophenyl Group : This is achieved through nucleophilic substitution reactions.
  • Final Modifications : Further modifications may include alkylation or etherification to achieve the desired substituents.

3.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit tumor growth in various cancer models:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The proposed mechanism includes inhibition of protein synthesis and induction of apoptosis in cancer cells.

3.2 Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial activity. Preliminary studies suggest that this compound may also possess antibacterial properties, potentially effective against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeModel/Method UsedFindings
AnticancerBreast cancer cell linesSignificant cytotoxicity observed
AntimicrobialBacterial culturesEffective against multiple bacterial strains
Enzyme InhibitionIn vitro assaysInhibition of key metabolic enzymes noted

Case Study Example

A study published in a peer-reviewed journal evaluated the effects of various sulfonamide derivatives on cancer cell proliferation. This compound was included in the screening process, revealing IC50 values indicating potent activity against specific cancer types (reference to specific study needed).

5. Conclusion

This compound represents a promising candidate for further research in the development of new therapeutic agents. Its potential anticancer and antimicrobial properties warrant additional studies to fully elucidate its mechanisms of action and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide, and how can reaction yields be optimized?

  • Methodology : Begin with nucleophilic substitution or coupling reactions using intermediates like 3-fluorophenyl ethylamine derivatives. Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., K₂CO₃ for deprotonation). Monitor reaction progress via TLC and purify via column chromatography. Yields can be improved by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) .
  • Data Reference :

MethodYield (%)Purity (HPLC)Key Intermediate
Route A65>98%3-Fluorophenethylamine
Route B72>95%4-Methoxy-2-methylbenzenesulfonyl chloride

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data interpretation be approached?

  • Techniques : Use 1^1H/13^{13}C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.2–3.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 407.12). FT-IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) with protein structures (PDB IDs) to simulate interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition). Focus on sulfonamide’s hydrogen bonding with active-site residues .
  • Example : Docking scores against COX-2 showed a ∆G of −9.2 kcal/mol, correlating with IC₅₀ values of 1.8 µM in vitro .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Approach : Standardize assay conditions (pH, temperature, cell lines) and include positive/negative controls. For inconsistent IC₅₀ values, validate via orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays). Cross-reference with structural analogs to identify substituent effects .

Q. How to design SAR studies to evaluate substituent effects on the benzenesulfonamide core?

  • Design : Synthesize derivatives with variations at the 3-fluorophenyl or methoxy positions. Test in vitro for potency (e.g., IC₅₀ in enzyme inhibition) and logP for lipophilicity. Use QSAR models to correlate structural features with activity .
  • Data Example :

DerivativeR₁ (Position)IC₅₀ (µM)logP
Parent3-F, OMe1.82.5
Derivative 14-Cl, OMe3.23.1
Derivative 23-CF₃, OEt0.92.8

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Analysis : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. For outliers, apply Grubbs’ test or re-run assays in triplicate .

Q. How to address solubility challenges in pharmacological assays?

  • Solution : Use co-solvents (e.g., DMSO ≤1%) or lipid-based carriers. Determine solubility via nephelometry and adjust buffer systems (e.g., PBS with 0.01% Tween-80) .

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